(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid

Description

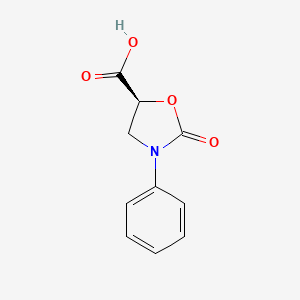

(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid is a chiral oxazolidine derivative characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The phenyl group at position 3 and the carboxylic acid at position 5 contribute to its stereochemical and functional diversity.

Properties

CAS No. |

918543-49-4 |

|---|---|

Molecular Formula |

C10H9NO4 |

Molecular Weight |

207.18 g/mol |

IUPAC Name |

(5S)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid |

InChI |

InChI=1S/C10H9NO4/c12-9(13)8-6-11(10(14)15-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m0/s1 |

InChI Key |

VEFFNECIDVRBTE-QMMMGPOBSA-N |

Isomeric SMILES |

C1[C@H](OC(=O)N1C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid typically involves the cyclization of appropriate amino acids or their derivatives. One common method is the reaction of L-phenylalanine with ethyl chloroformate, followed by cyclization with a suitable base to form the oxazolidine ring. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes standard transformations via activation to acyl chlorides or mixed anhydrides:

-

Esterification : Reacts with alcohols under acid catalysis (Fischer esterification) to form esters . For example:

-

Amidation : Coupling with amines via carbodiimide reagents (e.g., EDCI/HOBt) yields amides. This reaction is critical in synthesizing HIV-1 protease inhibitors :

Ring-Opening Reactions

The oxazolidine ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleaves the oxazolidine ring to form α-amino alcohols and phenylglyoxylic acid derivatives.

-

Base-Mediated Ring Expansion : Reacts with nucleophiles (e.g., amines) to form larger heterocycles via ring-opening/ring-closing cascades .

Stereoselective Functionalization

The (S)-configuration at C5 directs regioselective modifications:

-

Sulfonylation : Reacts with sulfonyl chlorides at the oxazolidine nitrogen to form sulfonamides, enhancing protease binding .

-

Oxidation : The α-carbon adjacent to the carbonyl group is susceptible to oxidation, forming ketone derivatives for further derivatization.

Mechanistic Insights

Scientific Research Applications

Anticancer Applications

(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound can mimic paclitaxel, a well-known chemotherapeutic drug, by interacting with tubulin and inhibiting cell division.

Case Study: Paclitaxel Mimics

In a study conducted by Ojima et al., several alkaloid derivatives were synthesized to mimic the bioactive conformation of paclitaxel. These compounds exhibited cytotoxicity against human breast cancer cell lines, demonstrating IC50 values in the low micromolar range. The structural analysis revealed that these mimics retained essential interactions with tubulin, similar to paclitaxel .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Paclitaxel Mimic A | 5.0 | Tubulin polymerization inhibition |

| Paclitaxel Mimic B | 7.5 | Microtubule stabilization |

HIV Protease Inhibition

Another prominent application of this compound is in the design of inhibitors for HIV protease. The compound has been incorporated into various inhibitors that exhibit potent activity against both wild-type and multi-drug resistant variants of HIV-1.

Case Study: Structure-Activity Relationship Studies

A study published in 2007 explored the incorporation of (S)-N-phenyloxazolidinone-5-carboxylic acids into HIV protease inhibitors. The results indicated that compounds with this moiety showed high binding affinity (Ki values as low as 0.85 nM) due to favorable interactions with the protease's active site .

| Inhibitor | Ki (nM) | Activity |

|---|---|---|

| Inhibitor A | 0.85 | Wild-type HIV-1 |

| Inhibitor B | 131.4 | MDR HIV-1 |

Synthetic Applications

The compound has also been utilized as a building block in organic synthesis, particularly in creating constrained peptidomimetics and other complex molecules.

Case Study: Synthesis of Peptidomimetics

Research has demonstrated that incorporating this compound into peptide structures enhances their antiviral potency. These constrained peptidomimetics have shown improved stability and biological activity compared to their linear counterparts .

| Peptidomimetic | Antiviral Activity | Stability |

|---|---|---|

| Peptidomimetic A | High | Stable |

| Peptidomimetic B | Moderate | Less stable |

Pharmacological Insights

Recent studies have provided insights into the pharmacological profiles of compounds derived from this compound, highlighting their potential therapeutic effects.

Pharmacokinetics and Toxicity

The pharmacokinetic properties of these compounds have been explored, revealing favorable absorption and distribution characteristics. However, toxicity assessments are crucial for evaluating their safety profiles before clinical application .

Mechanism of Action

The mechanism of action of (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of target proteins, resulting in various physiological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences:

- Ring Heteroatoms : The oxazolidine ring contains both oxygen and nitrogen, distinguishing it from oxolane (oxygen-only) and pyrrolidine (nitrogen-only) analogs. This affects electronic properties and hydrogen-bonding capacity .

- Substituent Effects : The phenyl group in the oxazolidine and oxolane derivatives enhances lipophilicity compared to the methyl group in the pyrrolidine analog .

- Chirality : The (S)-configuration in the oxazolidine derivative introduces stereochemical specificity, which is critical for applications in asymmetric synthesis or drug design.

Research Findings and Implications

Physicochemical Properties

- Solubility : The carboxylic acid group in all three compounds confers water solubility, but the phenyl group in oxazolidine and oxolane derivatives reduces it compared to the methyl-substituted pyrrolidine analog .

- Stability: Oxazolidines are prone to ring-opening under acidic conditions due to the labile N-O bond, a property less pronounced in oxolane and pyrrolidine systems .

Biological Activity

(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid is a chiral compound from the oxazolidine family, notable for its unique bicyclic structure and significant biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Structural Characteristics

The compound features an oxazolidine ring fused with a phenyl group and a carboxylic acid functionality. Its stereochemistry is crucial for its biological activity, influencing interactions with various biological targets.

1. HIV-1 Protease Inhibition

One of the most prominent biological activities of this compound is its role as an inhibitor of HIV-1 protease. Research indicates that derivatives of this compound exhibit high potency against HIV-1, with inhibition constants (Ki) in the nanomolar range. The mechanism involves the formation of hydrogen bonds with the active site of the protease, which is essential for viral replication.

Table 1: Potency of this compound derivatives against HIV-1 Protease

| Compound | Ki (nM) | Mechanism of Action |

|---|---|---|

| Derivative A | 0.8 | Hydrogen bonding at active site |

| Derivative B | 6.0 | Competitive inhibition |

| Derivative C | 14.0 | Non-competitive inhibition |

2. Neuropharmacological Effects

Beyond its antiviral activity, this compound may influence various ion channels and neurotransmitter systems. This suggests potential applications in treating neurodegenerative disorders or conditions associated with neurotransmitter imbalances.

Study on Antiviral Potency

A study published in the European Journal of Organic Chemistry evaluated the synthesis and antiviral potency of constrained peptidomimetics containing this compound moieties. The results indicated that these compounds significantly improved cellular antiviral potency compared to their predecessors, demonstrating enhanced efficacy in inhibiting viral replication .

Structure-Activity Relationship Analysis

Research focusing on structure-activity relationships (SAR) has shown that modifications to the phenyl ring can significantly affect binding interactions and biological activity. For instance, enhancing hydrogen bonding or hydrophobic interactions through specific substitutions can lead to increased potency against HIV-1 protease .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activities

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| (R)-N-phenyloxazolidinone-5-carboxylic acid | Structure | Different stereochemistry affects activity significantly | Moderate HIV inhibition |

| 4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | Structure | Additional benzoyl group enhances lipophilicity | High anti-inflammatory activity |

| 5-(4-fluorophenyl)oxazolidinone | Structure | Fluorination alters electronic properties impacting binding affinities | Low antiviral activity |

Q & A

Q. How can the crystal structure of (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid be determined using X-ray diffraction?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. After crystallization, data collection is performed using a diffractometer. The SHELX system (e.g., SHELXL) is widely employed for refinement, leveraging its robust algorithms to handle small-molecule structures. Key steps include:

- Data Processing: Integration of intensity data using programs like SAINT or APEX3.

- Structure Solution: Employ direct methods (SHELXS) or intrinsic phasing (SHELXD) for initial model generation.

- Refinement: Iterative cycles in SHELXL to optimize atomic coordinates, thermal parameters, and occupancy.

- Validation: R-factor analysis and checks for residual electron density. Contradictions in data (e.g., thermal motion artifacts) can be resolved via Hirshfeld rigid-bond or similarity restraints .

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: A common approach involves cyclization of chiral precursors. For example:

- Step 1: React (S)-phenylglycinol with a carbonyl source (e.g., phosgene or triphosgene) to form the oxazolidinone ring.

- Step 2: Introduce the carboxylic acid moiety via hydrolysis of a nitrile or ester intermediate under acidic/basic conditions.

- Optimization: Refluxing in acetic acid with sodium acetate (as in ) enhances yield by stabilizing intermediates. Reaction monitoring via TLC or HPLC ensures minimal byproduct formation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR: - and -NMR confirm stereochemistry and functional groups. For example, coupling constants () distinguish axial/equatorial protons in the oxazolidinone ring.

- IR: Stretching frequencies for C=O (oxazolidinone: ~1750 cm) and -COOH (~1700 cm) validate the structure.

- Mass Spectrometry: High-resolution ESI-MS provides exact mass (e.g., CHNO, expected [M+H]: 224.0655).

- XRD: Absolute configuration via Flack parameter .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental NMR data and computational modeling results?

Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT functional selection. Strategies include:

- Solvent Correction: Use implicit solvent models (e.g., PCM) in Gaussian or ORCA to simulate NMR chemical shifts.

- Conformational Sampling: Perform molecular dynamics (MD) simulations to identify dominant conformers.

- DFT Validation: Compare B3LYP vs. M06-2X functionals; the latter better captures non-covalent interactions. Contradictions resolved via iterative refinement of computational parameters and cross-validation with XRD data .

Q. What strategies exist for controlling stereochemical purity during synthesis?

Methodological Answer:

- Chiral Auxiliaries: Use (S)-phenylglycinol to enforce enantioselectivity during cyclization.

- Chromatography: Chiral HPLC (e.g., Chiralpak AD-H column) with hexane:IPA mobile phase separates enantiomers.

- Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers.

- Crystallization-Induced Asymmetric Transformation: Promote racemization in solution while crystallizing the desired enantiomer .

Q. How can reaction conditions be optimized to minimize byproduct formation?

Methodological Answer:

- DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters.

- In Situ Monitoring: ReactIR or PAT tools track intermediate formation and side reactions.

- Quenching Protocols: Rapid cooling or addition of scavengers (e.g., molecular sieves) halts undesired pathways. For oxazolidinone synthesis, highlights acetic acid as optimal for suppressing epimerization .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

Methodological Answer:

- PPE: Wear N95 masks, nitrile gloves, and safety goggles to prevent inhalation/contact (WGK 3 classification).

- Ventilation: Use fume hoods during synthesis or weighing.

- Storage: Keep in airtight containers at 2–8°C, away from moisture.

- Spill Management: Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.